
(Benzylimino)(triphenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzylimino)(triphenyl)-lambda~5~-phosphane is an organophosphorus compound that features a phosphorus atom bonded to a benzylimino group and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzylimino)(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with benzylamine under specific conditions. One common method includes the use of a solvent such as toluene or dichloromethane, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of purification techniques such as recrystallization or chromatography is essential to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions
(Benzylimino)(triphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the type of reaction and the reagents used .
Scientific Research Applications
(Benzylimino)(triphenyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with biological molecules.
Industry: The compound is used in the synthesis of advanced materials and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of (Benzylimino)(triphenyl)-lambda~5~-phosphane involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, leading to specific biological effects. The pathways involved in these interactions are often related to the modulation of enzyme activity or the inhibition of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Benzylimino)(triphenyl)-lambda~5~-phosphane include:
Triphenylphosphine: A widely used ligand in coordination chemistry and catalysis.
Benzylphosphine: A compound with similar structural features but different reactivity.
Phosphine oxides: Compounds formed by the oxidation of phosphines, with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both benzylimino and triphenylphosphine moieties, which confer distinct reactivity and coordination properties. This makes it a valuable compound for various applications in chemistry and industry .
Properties
CAS No. |
52826-45-6 |
|---|---|
Molecular Formula |
C25H22NP |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
benzylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C25H22NP/c1-5-13-22(14-6-1)21-26-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI Key |
LJVKTMWBWPOZKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




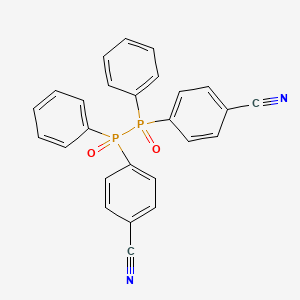
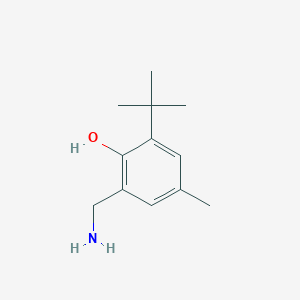
![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)
![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
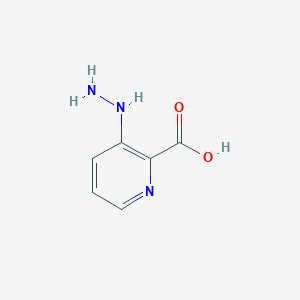
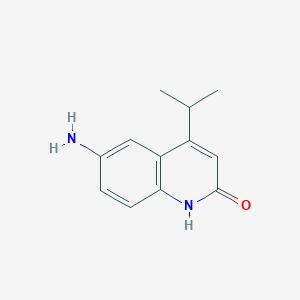
![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)

![3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one](/img/structure/B13985391.png)

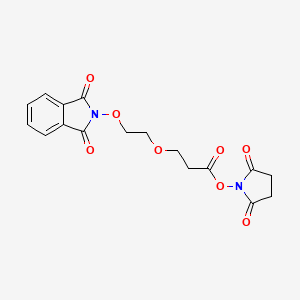
![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)
